molecular formula C24H18N6O9 B11034288 N-[(Z)-(1,3-benzoxazol-2-ylamino){[(2-nitrophenoxy)acetyl]amino}methylidene]-2-(2-nitrophenoxy)acetamide

N-[(Z)-(1,3-benzoxazol-2-ylamino){[(2-nitrophenoxy)acetyl]amino}methylidene]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11034288
M. Wt: 534.4 g/mol
InChI Key: MEEOSCPIEZENDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes a benzoxazole moiety and nitrophenoxyacetyl groups

Preparation Methods

The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The nitrophenoxyacetyl groups are then introduced through acylation reactions using appropriate acylating agents such as acyl chlorides or anhydrides . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE can undergo various chemical reactions, including:

Scientific Research Applications

N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The nitrophenoxyacetyl groups may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE can be compared with other benzoxazole derivatives, such as:

The uniqueness of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H18N6O9

Molecular Weight

534.4 g/mol

IUPAC Name

N-[N'-(1,3-benzoxazol-2-yl)-N-[2-(2-nitrophenoxy)acetyl]carbamimidoyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C24H18N6O9/c31-21(13-37-19-11-5-2-8-16(19)29(33)34)26-23(28-24-25-15-7-1-4-10-18(15)39-24)27-22(32)14-38-20-12-6-3-9-17(20)30(35)36/h1-12H,13-14H2,(H2,25,26,27,28,31,32)

InChI Key

MEEOSCPIEZENDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(NC(=O)COC3=CC=CC=C3[N+](=O)[O-])NC(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.